(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Overview
Description
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid is a natural product found in Laburnum anagyroides, Citrus unshiu, and other organisms with data available.
Mechanism of Action
Target of Action
Similar compounds are known to act as plant hormones , which suggests that this compound might also interact with plant hormone receptors or related proteins.
Mode of Action
Given its potential role as a plant hormone , it could bind to specific receptors and trigger a cascade of biochemical reactions, leading to changes in gene expression and cellular function.
Biochemical Pathways
As a potential plant hormone , it could be involved in various physiological processes, such as stem elongation, germination, dormancy, flowering, enzyme induction, and leaf and fruit senescence.
Result of Action
As a potential plant hormone , it could influence plant growth and development, and modulate various physiological processes.
Properties
IUPAC Name |
(1S,2S,3S,4S,5S,8R,9R,12S)-8-formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-10-7-19-8-20(10,27)6-3-11(19)18(9-21)5-4-12(22)17(2,16(25)26)14(18)13(19)15(23)24/h9,11-14,22,27H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+,17+,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIAGYDCQBIJJM-ARCJWRNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339951 | |
Record name | (1 alpha,2 beta,4a alpha,4b beta,10 beta)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401339951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20134-29-6 | |
Record name | (1 alpha,2 beta,4a alpha,4b beta,10 beta)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401339951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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